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Introduction

4-Cyclohexylmorpholine is a tertiary amine featuring a cyclohexane ring attached to the
nitrogen atom of a morpholine heterocycle. This unique structural combination imparts a range
of useful physicochemical properties, establishing it as a significant intermediate in organic
synthesis and industrial applications. While the morpholine moiety is a well-established
"privileged scaffold" in medicinal chemistry, valued for its ability to improve the pharmacokinetic
profiles of drug candidates, 4-cyclohexylmorpholine itself is more prominently recognized for
its role in materials science.[1][2] A Chinese patent highlights its utility as an intermediate,
emulsifier, corrosion inhibitor, and notably as a catalyst in the production of polyurethane
foams.[3] This guide provides a comprehensive technical overview of its synthesis, properties,
characterization, and safety protocols, tailored for researchers, chemists, and professionals in
drug development and materials science.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are fundamental to its
application in research and development.

Identifiers and Structure
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The compound is unambiguously identified by its CAS Registry Number and various chemical
nomenclature systems.

CAS Number: 6425-41-8[4][5]

o |[UPAC Name: 4-cyclohexylmorpholine[4]

e Common Synonyms: N-Cyclohexylmorpholine, Cyclohexylmorpholine[5]

e Molecular Formula: C10H19NO[4][5]

e Molecular Weight: 169.26 g/mol [4]

e SMILES: C1CCC(CC1)N2CCOCC2[4]

« InChIKey: BRKHZWFIIVVNTA-UHFFFAOYSA-N[4][5]

The two-dimensional structure of 4-Cyclohexylmorpholine is depicted below.

Caption: 2D Structure of 4-Cyclohexylmorpholine.

Physicochemical Data

The physical and chemical properties determine the compound's behavior in various systems,
its handling requirements, and its potential applications. While experimental data for some
properties like density are not readily available in the literature, key values have been reported
or calculated.
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Property Value Unit Source

Colorless to light

Appearance o - Commercial Suppliers
yellow liquid

Boiling Point 240.0 - 241.0 °C [3]

Molecular Weight 169.26 g/mol [4]

Crippen Method

LogP (Octanol/Water) 1.651
(Calculated)

LogS (Water Crippen Method
N -1.57 log(mol/L)
Solubility) (Calculated)
Storage Temperature 2-8 °C Commercial Suppliers

Synthesis Methodologies

Several synthetic routes to 4-Cyclohexylmorpholine have been developed, reflecting its utility.
The choice of method often depends on the availability of starting materials, desired scale, and
environmental considerations. Below are two distinct, field-proven approaches.

Method 1: Catalytic Amination

This industrial method involves a direct, solvent-free reaction between diethylene glycol and
cyclohexylamine over a supported catalyst. The process is efficient and suitable for large-scale
production.[3]

Causality and Rationale: This pathway leverages a catalytic amination/cyclization cascade.
Diethylene glycol serves as the precursor for the morpholine ring, while cyclohexylamine
provides the N-cyclohexyl moiety. The reaction proceeds under hydrogen pressure, which
facilitates the reductive amination steps and maintains catalyst activity. The use of a fixed-bed
reactor allows for continuous processing, enhancing throughput and simplifying product
isolation. The absence of a solvent makes this an environmentally favorable "green" chemistry
approach.

Caption: Workflow for Catalytic Amination Synthesis.
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Experimental Protocol (Adapted from CN102229582A[3]):

Charge a mixing tank with diethylene glycol and cyclohexylamine in a molar ratio between
1:2 and 1:10.

Pre-heat a fixed-bed reactor containing a supported catalyst (e.g., Ni-Cu-Zn/Al20s) to the
reaction temperature (140-240 °C).

Introduce hydrogen gas to pressurize the reactor to 0.6-1.8 MPa.

Pump the reactant mixture through the fixed-bed reactor at a volume space velocity of 0.1-
0.4 h—1,

The reactor output is passed through a condenser to collect the crude product mixture.

The final product, 4-Cyclohexylmorpholine, is purified from the crude mixture by fractional
distillation, collecting the fraction boiling at 240-241 °C.

Method 2: Reductive Amination via Enamine
Intermediate

This classic laboratory-scale synthesis involves a two-step process: the formation of an

enamine from cyclohexanone and morpholine, followed by its reduction.

Causality and Rationale: This approach is a cornerstone of amine synthesis.

o Step 1: Enamine Formation. The reaction between a ketone (cyclohexanone) and a

secondary amine (morpholine) forms a carbinolamine intermediate, which readily dehydrates
to the more stable enamine (1-morpholinocyclohexene). An acid catalyst (like p-
toluenesulfonic acid) is used to protonate the carbonyl oxygen, activating the ketone for
nucleophilic attack by the amine. The removal of water via a Dean-Stark apparatus drives
the equilibrium towards the enamine product.

Step 2: Enamine Reduction. The C=C double bond of the enamine is susceptible to
reduction. Catalytic hydrogenation (e.g., using H2 over a metal catalyst like Palladium) is a
highly effective method for this transformation, yielding the saturated tertiary amine.
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Caption: Two-step Reductive Amination Pathway.

Experimental Protocol: Step 1: Synthesis of 1-Morpholinocyclohexene (Adapted from Organic

Syntheses)

To a 1-L round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add
cyclohexanone (1.50 mol), morpholine (1.80 mol), p-toluenesulfonic acid (1.5 g), and toluene
(300 mL).

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
Continue refluxing for 4-5 hours until water evolution ceases.

Cool the reaction mixture. The toluene solution of the crude enamine can be used directly in
the next step or purified by vacuum distillation.

Step 2: Reduction of 1-Morpholinocyclohexene (lllustrative Protocol)

Transfer the toluene solution of 1-morpholinocyclohexene to a hydrogenation vessel.
Add a catalytic amount of 5% Palladium on carbon (Pd/C) to the solution.

Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to
1-5 bar).

Stir the mixture vigorously at room temperature or with gentle heating (e.g., up to 80 °C) until
hydrogen uptake ceases.[6]

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Concentrate the filtrate under reduced pressure to remove the toluene solvent.

The resulting crude product can be purified by vacuum distillation to yield pure 4-
Cyclohexylmorpholine.

Spectroscopic Characterization
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Structural confirmation of 4-Cyclohexylmorpholine is typically achieved through a
combination of standard spectroscopic techniques. Spectral data is publicly available in
databases such as the NIST Chemistry WebBook and PubChem.[4][5]

e 1H NMR Spectroscopy: The proton NMR spectrum will show a complex set of overlapping
signals for the aliphatic protons. Key expected regions include:

o ~2.5-2.7 ppm: Multiplets corresponding to the four protons on the carbons adjacent to the
nitrogen in the morpholine ring (-N-CH2-).

o ~3.6-3.8 ppm: Multiplets for the four protons on the carbons adjacent to the oxygen in the
morpholine ring (-O-CHz-).

o ~1.0-2.4 ppm: A broad series of multiplets for the eleven protons of the cyclohexyl ring.
The methine proton (-N-CH-) will be the most downfield in this group.

e 13C NMR Spectroscopy: The carbon NMR spectrum provides clearer resolution of the carbon
framework.

o ~67-68 ppm: Signal for the two carbons adjacent to the oxygen in the morpholine ring (C-
0).

o ~60-65 ppm: Signal for the unique carbon of the cyclohexyl ring attached to the nitrogen
(C-N).

o ~50-55 ppm: Signal for the two carbons adjacent to the nitrogen in the morpholine ring (C-
N).

o ~25-35 ppm: Signals for the remaining five carbons of the cyclohexyl ring.

« Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups.

o 2930-2850 cm~1: Strong C-H stretching vibrations from the cyclohexyl and morpholine
CH:z groups.

o 1115-1130 cm~%: A prominent C-O-C stretching band, characteristic of the ether linkage in
the morpholine ring.
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o ~1200-1000 cm~%: C-N stretching vibrations.

o Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show:

o Molecular lon (M*): A peak at m/z = 169, corresponding to the molecular weight of the
compound.

o Key Fragments: Common fragmentation patterns would include the loss of parts of the
cyclohexyl ring or cleavage of the morpholine ring. A prominent peak at m/z = 126 is often
observed.[4]

Applications and Relevance in Research

While not a widely known pharmaceutical agent itself, 4-Cyclohexylmorpholine serves as a
valuable chemical intermediate and holds potential as a building block in drug discovery.

Industrial Applications

The primary documented use of 4-Cyclohexylmorpholine is as a specialty chemical. The
patent literature explicitly identifies it as a catalyst for producing polyurethane foam.[3] In this
context, tertiary amines are known to act as "blowing" catalysts (promoting the isocyanate-
water reaction to generate COz2) and "gelation" catalysts (promoting the isocyanate-polyol
reaction to build the polymer network).[7] The specific properties of 4-cyclohexylmorpholine
likely influence the reaction kinetics and final foam properties.

Role in Medicinal Chemistry and Drug Development

The morpholine ring is a "privileged" scaffold in medicinal chemistry, meaning it is a structural
motif that appears in drugs active against a range of biological targets.[1][2] Its inclusion in a
molecule can improve aqueous solubility, metabolic stability, and overall pharmacokinetic
properties.

While there are no major drugs on the market that specifically feature the 4-
cyclohexylmorpholine substructure, its components are highly relevant:

» Morpholine Scaffold: It is a key component of approved drugs like the anticancer agent
Gefitinib and the antibiotic Linezolid.
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e Cyclohexyl Group: This lipophilic group is frequently used to fill hydrophobic pockets in
protein targets, enhancing binding affinity.

Therefore, 4-Cyclohexylmorpholine represents a readily available building block for
generating new chemical entities. Researchers can use it in "scaffold hopping" or lead
optimization campaigns to explore new chemical space while retaining the favorable properties
of the morpholine ring. It provides a pre-formed, rigid amine that can be used to introduce a
specific lipophilic vector into a molecule, making it a valuable tool for synthetic and medicinal
chemists.

Safety and Handling

4-Cyclohexylmorpholine is classified as a hazardous chemical and must be handled with
appropriate precautions. All procedures should be conducted in a well-ventilated fume hood by
trained personnel wearing appropriate personal protective equipment (PPE).

GHS Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following
hazards[4]:

Pictogram GHS Code Hazard Statement Class
T, ) Acute Toxicity, Oral
lwaalt text H302 Harmful if swallowed
(Cat. 4)
aalt text H315 Causes skin irritation Skin Irritation (Cat. 2)
:, Causes serious eye
lraalt text H318 Eye Damage (Cat. 1)
damage
E, May cause respiratory
raalt text H335 T STOT SE (Cat. 3)
irritation
Handling and First Aid
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» Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab
coat, and chemical safety goggles or a face shield.

e Engineering Controls: Use only in a chemical fume hood to avoid inhalation of vapors.

o Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from
incompatible materials such as strong oxidizing agents and strong acids. Recommended
storage is at 2-8 °C.

o First Aid Measures:

o

Ingestion: If swallowed, rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

o Skin Contact: Remove contaminated clothing immediately. Wash skin with plenty of soap
and water. If irritation occurs, seek medical attention.

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

o Inhalation: Move person to fresh air and keep comfortable for breathing. Call a POISON
CENTER or doctor if you feel unwell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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